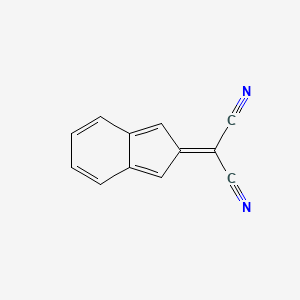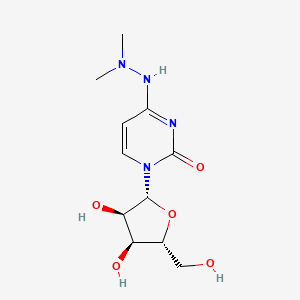
N,N'-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide): is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexane-1,6-diyl backbone with two 2-methyl-2-phenylhydrazine-1-carboxamide groups attached. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) typically involves the following steps:
N-Alkylation: The initial step involves the N-alkylation of a suitable precursor, such as 2-methyl-2-phenylhydrazine, with hexane-1,6-dibromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Amidation: The resulting intermediate is then subjected to amidation with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final product. This step may require the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the hydrazine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) can be compared with other similar compounds, such as:
N,N’-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Known for its use in polymer synthesis and as a cross-linking agent.
Irganox 1098: A primary antioxidant used for stabilizing polymers, especially polyamides.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Utilized in the development of light stabilizers for plastics and coatings.
The uniqueness of N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) lies in its specific chemical structure and the diverse range of applications it offers in various fields of research and industry.
属性
CAS 编号 |
105643-90-1 |
|---|---|
分子式 |
C22H32N6O2 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
1-(N-methylanilino)-3-[6-[(N-methylanilino)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C22H32N6O2/c1-27(19-13-7-5-8-14-19)25-21(29)23-17-11-3-4-12-18-24-22(30)26-28(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3,(H2,23,25,29)(H2,24,26,30) |
InChI 键 |
PDLNBSVQLRTJKY-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)NN(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
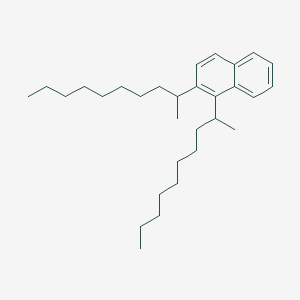
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
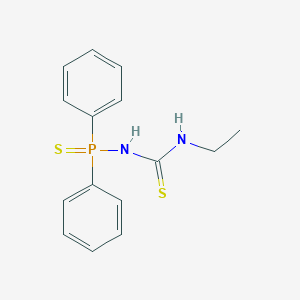
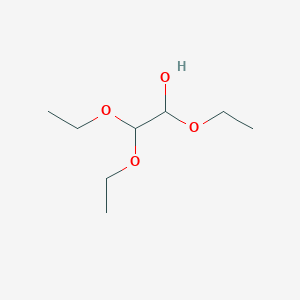

![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
